molecular formula C19H14N4OS B15039461 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B15039461
M. Wt: 346.4 g/mol
InChI Key: BOSULLBFBYZGHT-WJDWOHSUSA-N
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Description

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-sulfanylidenimidazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or imidazolidinone rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more reduced forms of the imidazolidinone ring.

Scientific Research Applications

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE
  • (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-OXOIMIDAZOLIDIN-4-ONE

Uniqueness

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to the presence of both a pyrazole ring and an imidazolidinone core, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H14N4OS/c24-18-16(20-19(25)21-18)11-14-12-23(15-9-5-2-6-10-15)22-17(14)13-7-3-1-4-8-13/h1-12H,(H2,20,21,24,25)/b16-11-

InChI Key

BOSULLBFBYZGHT-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)N3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)N3)C4=CC=CC=C4

Origin of Product

United States

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